1-amino-3-cyclohexyl-2-methylpropan-2-ol
Description
1-Amino-3-cyclohexyl-2-methylpropan-2-ol is a secondary amine with a cyclohexyl-substituted propanolamine backbone. Its amino and hydroxyl groups enable hydrogen bonding, influencing solubility and reactivity.
Properties
CAS No. |
1551970-64-9 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-cyclohexyl-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone precursor using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. This method utilizes a metal catalyst, such as palladium on carbon, to facilitate the reduction of the ketone precursor in the presence of hydrogen gas. The process is conducted under high pressure and temperature to achieve optimal yields.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-cyclohexyl-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or pyridine.
Major Products:
Oxidation: Formation of cyclohexyl ketone or aldehyde derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Amino-3-cyclohexyl-2-methylpropan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-amino-3-cyclohexyl-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s bioactivity and pharmacokinetics.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of 1-Amino-3-cyclohexyl-2-methylpropan-2-ol and Analogues
*Estimated pKa based on primary/secondary amine analogs.
Key Observations:
- Lipophilicity: The cyclohexyl group in the target compound enhances lipid solubility compared to aromatic analogs (e.g., 1-(2-Allyl-phenoxy)-3-amino-propan-2-ol), favoring membrane permeability .
- Basicity: The lower pKa (~9–10) of the target compound compared to 1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol (pKa 15.00) suggests stronger protonation at physiological pH, improving water solubility .
- Salt Forms : Hydrochloride derivatives (e.g., ) exhibit higher aqueous solubility, whereas the free base form of the target compound may require formulation adjustments for bioavailability.
Stability and Degradation Pathways
- Nitrosourea Derivatives: Compounds like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea degrade rapidly in plasma (half-life ~5 minutes) to reactive intermediates (e.g., 2-chloroethanol, cyclohexyl isocyanate) . In contrast, the target compound lacks nitrosourea groups, likely improving stability.
- Amino-Propanol Backbone: Propanolamine analogs (e.g., pharmaceutical impurities in ) show resistance to enzymatic degradation, suggesting the target compound may have a longer half-life than nitrosoureas .
Pharmacokinetic Profiles
- Distribution : Cyclohexyl-containing compounds (e.g., nitrosoureas) show cerebrospinal fluid concentrations 3× higher than plasma, implying the target compound may similarly penetrate the CNS .
- Excretion : Rodent studies of nitrosoureas indicate renal excretion within 24 hours, while the target compound’s smaller size may accelerate clearance .
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